5-Bromo-6-nitro-1,3-benzodioxole
Overview
Description
5-Bromo-6-nitro-1,3-benzodioxole is a compound that has not been directly studied in the provided papers. However, related compounds with bromo and nitro substituents have been investigated for their chemical properties, synthesis, and potential applications. For instance, 5-bromo-5-nitro-1,3-dioxane (Bronidox) is an antimicrobial agent used in cosmetics, and its analysis in such products has been described . Similarly, 6-bromo-3'-nitroflavone has been synthesized and characterized for its high affinity for benzodiazepine receptors, showing anxiolytic effects in mice .
Synthesis Analysis
The synthesis of related bromo-nitro compounds involves various chemical reactions. For example, 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles were prepared by treating tetrabromo-diethylbenzene with elemental sulfur or selenium, followed by several steps to construct phthalocyanine derivatives . Alkyl 3-bromo-3-nitroacrylates have been used as building blocks for the construction of benzo-fused heterocycles, demonstrating the versatility of bromo-nitro compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of bromo-nitro compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 2-bromo-5-nitrothiazole was verified using FTIR, FT-Raman, and quantum chemical studies . X-ray crystallographic analysis has been employed to confirm the structures of synthesized compounds, such as phthalocyanine derivatives .
Chemical Reactions Analysis
Bromo-nitro compounds participate in a variety of chemical reactions. Electrophilic substitution reactions have been observed with 5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide when treated with bromine and nitric acid . The bromine atom in 5(6)-bromo substituted benzimidazoles was found to be non-labile, indicating stability under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitro compounds are diverse. Bronidox's properties, including its antimicrobial activity, have been analyzed in cosmetic products . The electrochemical properties of phthalocyanine derivatives were studied using cyclic voltammetry . The HOMO-LUMO energy gap and non-linear properties such as electric dipole moment and first hyperpolarizability of 2-bromo-5-nitrothiazole were computed, providing insight into the electronic properties of such compounds .
Scientific Research Applications
1. Antimicrobial Agent
- Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole, also known as bronidox, has been studied for its antimicrobial activity against gram-negative and gram-positive bacteria, yeast, and fungi .
- Methods of Application: The mode of action of bronidox was studied in detail for various microorganisms. The studies included MIC testing, thiol inhibition of activity, intracellular leakage, oxygen consumption, incorporation of 3H-uridine, scanning electron microscopy, inhibition of enzyme activity (papain), and in vitro oxidation of thiols to disulfides .
- Results: It appears that the primary mode of action of bronidox is the same as, or similar to, that of bronopol, i.e., the oxidation of essential protein thiol causing inhibition of enzyme activity and subsequent inhibition of microbial growth .
2. Preserving Agent for Biological Molecules
- Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole is used as a stabilizer and preserving agent for biological molecules and solutions, including antibodies and antisera .
- Methods of Application: This compound can be used alone or combined with methylisothiazolinone, which is also considered to be an effective preservative .
- Results: The use of 5-Bromo-6-nitro-1,3-benzodioxole as a preserving agent helps maintain the stability and integrity of biological molecules and solutions .
3. Synthesis of MDMA
- Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole has been used in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug used in clinical research .
- Results: The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval .
4. Biochemical Reagent
- Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole can be used as a biochemical reagent for life science related research .
- Methods of Application: The specific methods of application can vary depending on the nature of the research. It can be used as a biological material or organic compound .
- Results: The results can vary widely depending on the specific research context .
5. Synthesis of 2 H -indazoles
- Application Summary: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a derivative of 5-Bromo-6-nitro-1,3-benzodioxole, may be used to synthesize 2 H -indazoles .
- Methods of Application: The specific methods of application can vary depending on the nature of the research .
- Results: The results can vary widely depending on the specific research context .
6. Biological Material or Organic Compound for Life Science Related Research
- Application Summary: 5-Bromo-1,3-benzodioxole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The specific methods of application can vary depending on the nature of the research .
- Results: The results can vary widely depending on the specific research context .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
5-bromo-6-nitro-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFALFBNSJISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364064 | |
Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-nitro-1,3-benzodioxole | |
CAS RN |
7748-58-5 | |
Record name | 5-Bromo-6-nitro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7748-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.